5-[5,6-Bis(Methyloxy)-1h-Benzimidazol-1-Yl]-3-{[1-(2-Chlorophenyl)ethyl]oxy}-2-Thiophenecarboxamide
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Overview
Description
GSK237701A is an I-kappa-B kinase-3 (IKK3) inhibitor.
Scientific Research Applications
Antimicrobial Activity
- Benzimidazole derivatives, including compounds structurally related to 5-[5,6-Bis(Methyloxy)-1H-Benzimidazol-1-Yl]-3-{[1-(2-Chlorophenyl)ethyl]oxy}-2-Thiophenecarboxamide, have shown significant antimicrobial activity. For instance, novel heterocycles in this category demonstrated broad-spectrum activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans and Aspergillus niger (Padalkar et al., 2014).
Synthesis and Structural Studies
- The synthesis and characterization of related benzimidazole derivatives have been a focus in recent research. For example, the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and their fluorescent properties were studied, indicating the potential for diverse applications including as fluorescent whitening agents (Rangnekar & Rajadhyaksha, 1986).
Anti-Tumor Activity
- Some benzimidazole derivatives have been evaluated for anti-tumor activities. A study demonstrated that certain bis-pyrazolyl-thiazoles incorporating the thiophene moiety, similar in structure to the compound , showed promising activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).
Molecular Docking Studies
- Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole have been conducted, showing these compounds' potential as EGFR inhibitors with implications in anti-cancer therapy (Karayel, 2021).
Crystallographic Studies
- Crystallographic analysis of benzimidazole derivatives, including those with structural similarities to this compound, has contributed to understanding their molecular structures and potential interactions (Patricio-Rangel et al., 2020).
Properties
Molecular Formula |
C22H20ClN3O4S |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxybenzimidazol-1-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C22H20ClN3O4S/c1-12(13-6-4-5-7-14(13)23)30-19-10-20(31-21(19)22(24)27)26-11-25-15-8-17(28-2)18(29-3)9-16(15)26/h4-12H,1-3H3,(H2,24,27)/t12-/m1/s1 |
InChI Key |
UHCHLTQBLNUYRT-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=CC(=C(C=C43)OC)OC)C(=O)N |
SMILES |
CC(C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=CC(=C(C=C43)OC)OC)C(=O)N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=CC(=C(C=C43)OC)OC)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK237701A; GSK 237701A; GSK-237701A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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